molecular formula C7H5ClN2OS B1271669 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 62773-09-5

7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B1271669
Key on ui cas rn: 62773-09-5
M. Wt: 200.65 g/mol
InChI Key: WANAHALOOUKFKI-UHFFFAOYSA-N
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Patent
US08119647B2

Procedure details

A solution of 2-aminothiazole (5.0 g, 49.993 mmol) in polyphosphoric acid (40.0 g) was treated with ethyl chloroacetoacetate (11.176 g, 67.866 mmol) and heated at 110° C. for 5.0 h. The reaction mixture was cooled to room temperature and adjusted to pH 7 with 10% aq. NaOH. The solid formed was filtered and purified by column chromatography using ethyl acetate in dichloromethane as solvent to afford 2.6 g of the desired compound as a brown solid: 1H NMR (300 MHz, DMSO-d6) δ 4.59 (s, 2H), 6.41 (s, 1H), 7.56 (d, J=4.8 Hz, 1H), 8.03 (d, J=4.8 Hz, 1H); ESI-MS (m/z) 200.42 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.176 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
40 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[Cl:7][CH2:8][C:9](=O)[CH2:10][C:11](OCC)=[O:12].[OH-].[Na+]>>[Cl:7][CH2:8][C:9]1[N:1]=[C:2]2[S:3][CH:4]=[CH:5][N:6]2[C:11](=[O:12])[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
11.176 g
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Name
polyphosphoric acid
Quantity
40 g
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C2N(C(C1)=O)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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